Desacetylcephalothin
Description
Contextualizing Desacetylcephalothin within Cephalosporin (B10832234) Chemistry
Cephalosporins are a major class of β-lactam antibiotics, characterized by a core structure consisting of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Modifications to the side chains at specific positions of this core structure give rise to the diverse range of cephalosporin derivatives with varying antibacterial activities and pharmacokinetic properties. wikipedia.org
This compound is formed from its parent compound, cephalothin (B1668815), through a process of deacetylation. This chemical transformation involves the enzymatic cleavage of the ester linkage on the side chain of the dihydrothiazine ring of cephalothin. oup.com This metabolic process is a key aspect of the in vivo disposition of cephalothin. oup.com The deacetylation of cephalothin can occur in various tissues, including the liver and kidneys, and even within the plasma compartment through the action of esterases. asm.org
The chemical structures of cephalothin and its metabolite, this compound, are closely related, with the primary difference being the substitution at the C-3 position of the dihydrothiazine ring. In cephalothin, this position is occupied by an acetoxymethyl group, which is hydrolyzed to a hydroxymethyl group in this compound. This seemingly minor structural alteration has significant implications for the compound's biological activity.
Significance of this compound as a Research Compound
The study of this compound is of considerable importance in pharmaceutical research for several reasons. Primarily, it serves as a crucial model for understanding the in vivo metabolism of cephalosporin antibiotics. The conversion of cephalothin to this compound highlights the metabolic pathways that can influence the efficacy and duration of action of these drugs. nih.gov
Research into this compound has also shed light on the structure-activity relationships within the cephalosporin class. The reduced antibacterial potency of this compound compared to cephalothin underscores the critical role of the acetoxymethyl group at the C-3 position for optimal activity against various bacterial species. nih.gov
Furthermore, investigations into the pharmacokinetic profile of this compound have provided valuable data on its distribution, metabolism, and excretion. For instance, studies have shown that in patients with normal renal function, the half-life of cephalothin is approximately 28 minutes, with low serum concentrations of this compound. nih.gov In contrast, in patients with uremia, the half-life of cephalothin is significantly prolonged, leading to an accumulation of this compound in the serum. nih.gov
The following table summarizes the comparative antibacterial activity of this compound against its parent compound, cephalothin.
| Feature | Cephalothin | This compound |
| Relative Antibacterial Activity | Parent Drug | 5-55% of Cephalothin's activity nih.gov |
| Interaction | - | Can exhibit synergy with Cephalothin nih.gov |
Research on this compound also extends to its penetration into specific body compartments, such as the cerebrospinal fluid (CSF). Studies in animal models have indicated that this compound can penetrate the CSF, and its half-life in the CSF may be longer than that of cephalothin. oup.comnih.gov This has implications for the treatment of central nervous system infections. oup.com
The following table outlines key pharmacokinetic parameters of this compound in comparison to cephalothin, particularly in the context of cerebrospinal fluid.
| Parameter | Cephalothin | This compound |
| Half-life in CSF (rabbits) | 0.72 hours oup.comnih.gov | 3.32 hours oup.comnih.gov |
| Peak CSF Levels (rabbits) | 1.43 µg/ml oup.comnih.gov | 1.69 µg/ml oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974769 | |
| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-65-9 | |
| Record name | Deacetylcephalothin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacetylcephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Enzymatic Formation of Desacetylcephalothin
Enzymatic Deacetylation of Cephalosporin (B10832234) C
The primary enzymatic route to Desacetylcephalothin involves the deacetylation of Cephalosporin C, a reaction catalyzed by a specific class of enzymes.
Cephalosporin C deacetylase (CAH), also known as cephalosporin C acetylhydrolase, is an esterase that facilitates the removal of the acetyl group from Cephalosporin C to yield this compound and acetate. This enzyme belongs to the family of hydrolases, specifically those that act on carboxylic ester bonds. CAH exhibits activity on a range of small, O-acetylated substrates, including acetylated xylose and short xylooligosaccharides, but it does not cleave amide bonds. The enzyme is utilized in the pharmaceutical industry for the chemoenzymatic deacetylation of cephalosporins, which is a crucial step in the synthesis of novel antibiotics.
The catalytic mechanism of Cephalosporin C deacetylase involves a classic Ser-His-Asp catalytic triad (B1167595). The process can be summarized in the following steps:
Activation of Serine: The histidine residue (His298) acts as a general base, abstracting a proton from the hydroxyl group of the serine residue (Ser181). The aspartate residue (Asp269) serves to increase the basicity of the histidine, facilitating this proton transfer. This activation makes the serine residue a potent nucleophile. mdpi.com
Nucleophilic Attack: The activated serine attacks the carbonyl carbon of the ester bond in Cephalosporin C, leading to the formation of a tetrahedral oxyanion intermediate. mdpi.com This intermediate is stabilized by an "oxyanion hole" formed by the amide groups of Gln182 and Tyr91. mdpi.com
Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, resulting in the elimination of deacetylcephalosporin C and the formation of an acyl-enzyme intermediate where the acetyl group is covalently bonded to the serine residue. mdpi.com
Deacylation: A water molecule, activated by the histidine residue, then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. mdpi.com
Enzyme Regeneration: This second intermediate collapses, releasing acetate and regenerating the active site of the enzyme for subsequent catalytic cycles. mdpi.com
| Catalytic Residue | Role in Catalysis |
|---|---|
| Serine (Ser181) | Acts as the nucleophile, attacking the ester bond of the substrate. mdpi.com |
| Histidine (His298) | Functions as a general acid/base, activating the serine residue and a water molecule. mdpi.com |
| Aspartate (Asp269) | Activates and stabilizes the catalytic histidine residue. mdpi.com |
| Glutamine (Gln182) & Tyrosine (Tyr91) | Form the oxyanion hole, stabilizing the tetrahedral intermediate. mdpi.com |
Structural studies have revealed that Cephalosporin C deacetylases are members of the carbohydrate esterase 7 (CE-7) family and possess a classical α/β hydrolase fold. A notable example is the CAH from Bacillus subtilis, which forms a hexameric structure. This hexameric arrangement is the first of its kind observed for an α/β hydrolase. A narrow tunnel provides access to the core of the molecule where the six active sites are located, sequestered from the cytoplasm. This structural feature is thought to restrict access of larger substrates to the active centers, which may explain the enzyme's preference for smaller acetylated molecules. The catalytic competence of the enzyme appears to be dependent on its multimerization. As of late 2007, several structures for this class of enzymes have been solved and are available in the Protein Data Bank (PDB) with accession codes 1L7A, 1ODS, 1ODT, and 1VLQ. nih.gov
| Structural Feature | Description |
|---|---|
| Enzyme Family | Carbohydrate Esterase Family 7 (CE-7) |
| Fold | α/β hydrolase fold |
| Quaternary Structure | Hexameric (trimer of dimers) in Bacillus subtilis |
| Active Site Access | Through a narrow tunnel leading to the interior of the hexamer |
| PDB Accession Codes | 1L7A, 1ODS, 1ODT, 1VLQ nih.gov |
Cephalosporin C deacetylase activity has been identified in various microorganisms. One of the well-characterized sources is the bacterium Bacillus subtilis. The enzyme from this organism has been extensively studied for its multifunctional deacetylase activity. Another notable source is the yeast Rhodosporidium toruloides, from which a cephalosporin C esterase gene has been isolated and expressed in other fungi. nih.gov While the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium) is the primary industrial producer of Cephalosporin C, early studies indicated that cell-free extracts of this organism did not effectively deesterify Cephalosporin C, suggesting that the formation of this compound during its fermentation is not primarily due to an endogenous deacetylase. nih.gov
Biosynthetic Precursors and Pathways Leading to this compound
This compound is not typically synthesized through a dedicated de novo biosynthetic pathway. Instead, its formation is a consequence of the biosynthesis of Cephalosporin C. The established pathway for Cephalosporin C biosynthesis serves as the upstream route for the eventual generation of this compound.
The biosynthesis of Cephalosporin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. This process leads to the formation of the intermediate isopenicillin N, which is then converted to penicillin N. Subsequent ring expansion and hydroxylation steps lead to deacetoxycephalosporin C (DAOC). A key step is the hydroxylation of DAOC to form deacetylcephalosporin C, which is then acetylated to yield the final product, Cephalosporin C. plos.org
This compound can arise through two main routes:
As a Biosynthetic Intermediate: Deacetylcephalosporin C is a direct precursor in the final step of Cephalosporin C biosynthesis. plos.org Accumulation of this intermediate can occur if the subsequent acetylation step is inefficient.
Non-enzymatic Hydrolysis: During the fermentation process for Cephalosporin C production, the final product can undergo non-enzymatic hydrolysis, where the acetyl group is cleaved off, resulting in the formation of this compound. nih.gov Studies have shown that Cephalosporin C decays at similar rates in both sterile and inoculated fermentation media, supporting the role of non-enzymatic conversion. nih.gov
Strain Engineering and Fermentation Strategies for Optimized Production
Strategies to optimize the production of this compound primarily focus on manipulating the producing organisms and the fermentation conditions.
A direct approach to enhance this compound production involves the genetic engineering of a host organism. A notable strategy has been the expression of a heterologous cephalosporin C esterase gene in a Cephalosporin C-producing strain. For instance, a cephalosporin C esterase gene from Rhodosporidium toruloides has been successfully transformed into Acremonium chrysogenum. nih.gov The expression of this active esterase in A. chrysogenum leads to the in vivo conversion of the produced Cephalosporin C into this compound, creating a novel fermentation process for its direct production. nih.gov This approach has been shown to increase the total cephalosporin nucleus yield due to the greater stability of this compound in the fermentation broth. nih.gov
Furthermore, traditional strain improvement techniques, such as mutagenesis followed by screening, have been employed to develop high-yielding strains of Acremonium chrysogenum for Cephalosporin C production. researchgate.net While the primary goal of these programs is to increase Cephalosporin C titers, the resulting high concentrations of the precursor can also lead to increased formation of this compound through non-enzymatic hydrolysis.
Metabolic Engineering Approaches for Cephalosporin Precursor Pathways
The industrial production of cephalosporin intermediates like deacetylcephalosporin C (DAC), the direct precursor to the core structure of this compound, heavily relies on the filamentous fungus Acremonium chrysogenum. Metabolic engineering has emerged as a powerful tool to enhance the yield of these precursors by manipulating the genetic makeup of this organism. These strategies primarily focus on redirecting metabolic flux towards the desired intermediates and overcoming rate-limiting steps in the biosynthetic pathway.
Another innovative approach involves the modulation of cellular processes such as autophagy. Autophagy is a natural cellular recycling process that can sometimes lead to the degradation of proteins essential for antibiotic synthesis. Studies have shown that disrupting autophagy-related genes, such as Acatg1 and Acatg8, in A. chrysogenum can lead to a significant increase in the yield of cephalosporin compounds. For instance, the disruption of Acatg1 has been shown to enhance CPC yield by reducing the degradation of key biosynthetic enzymes. nih.gov Similarly, the disruption of Acatg8 resulted in a threefold increase in CPC production. nih.gov While these studies focus on the final product, the underlying principle of preserving the biosynthetic machinery is directly applicable to enhancing the production of intermediates like DAC.
The table below summarizes key metabolic engineering strategies for enhancing the precursor pathways leading to deacetylcephalosporin C.
| Metabolic Engineering Strategy | Target Gene/Pathway | Mechanism of Action | Anticipated Outcome |
| Pathway Truncation | cefG (deacetylcephalosporin C acetyltransferase) | Knockout or downregulation of the gene to block the conversion of DAC to CPC. | Accumulation of Deacetylcephalosporin C (DAC). |
| Modulation of Autophagy | Acatg1, Acatg8 | Disruption of autophagy-related genes to prevent the degradation of biosynthetic enzymes. | Increased stability of the cephalosporin synthesis machinery, leading to higher precursor yields. |
| Enhancement of Precursor Supply | Genes for L-α-aminoadipic acid, L-cysteine, and L-valine biosynthesis | Overexpression of genes to increase the availability of the primary building blocks for cephalosporin synthesis. | Increased overall metabolic flux towards cephalosporin intermediates. |
Bioreactor Optimization for Enhanced Bioproduction
The successful industrial-scale production of this compound's precursor, deacetylcephalosporin C, is not solely dependent on genetically engineered strains but also on the precise control of the fermentation environment within a bioreactor. Optimizing key physical and chemical parameters is crucial for maximizing yield and productivity.
Dissolved Oxygen Concentration: Dissolved oxygen (DO) is a critical parameter in the aerobic fermentation of A. chrysogenum. The enzymes involved in the later stages of cephalosporin biosynthesis, particularly the conversion of penicillin N to deacetoxycephalosporin C (DAOC) and then to DAC, are oxygen-dependent. Research has demonstrated a direct correlation between DO levels and the concentration of various intermediates in the pathway.
pH Control: The pH of the fermentation medium is another vital parameter that influences both the growth of A. chrysogenum and the enzymatic reactions in the cephalosporin pathway. The optimal pH for cephalosporin production is generally strain-dependent but is a key factor for process control. Studies have shown that maintaining the pH within a specific range is crucial for maximizing the yield of cephalosporins. For Acremonium chrysogenum C10 in solid-state fermentation, the optimal pH range for CPC production was found to be between 6.4 and 7.8. researchgate.net Operating outside this range can hamper antibiotic production. researchgate.net Controlling the pH can extend the production period and significantly increase the final product yield. researchgate.net While this data pertains to CPC, it underscores the importance of stringent pH control for the efficient functioning of the entire biosynthetic pathway leading to DAC.
Fed-Batch Strategies: Fed-batch fermentation is a widely adopted strategy in industrial bioprocesses to overcome substrate inhibition and to extend the production phase, ultimately leading to higher product yields. In the context of cephalosporin production, a fed-batch strategy, particularly with a two-step feeding of glucose, has been shown to result in significantly higher antibiotic production compared to batch or single-step feeding modes. researchgate.net This approach allows for better control of the carbon source availability, preventing overflow metabolism and promoting efficient conversion of substrates to the desired product. An optimized feeding strategy is crucial to avoid the undesired production of other metabolites and to maximize the yield of the target cephalosporin intermediate. researchgate.net
The following table provides an overview of key bioreactor parameters and their impact on the production of cephalosporin intermediates.
| Bioreactor Parameter | Typical Range/Strategy | Impact on Bioproduction | Research Findings |
| Dissolved Oxygen (DO) | 5% - 40% of saturation | Directly influences the activity of oxygen-dependent enzymes in the later stages of the biosynthetic pathway. | Reducing pO2 from 40% to 5% decreased DAC concentration from 3.13 g/L to 0.42 g/L. nih.gov |
| pH | 6.4 - 7.8 | Affects fungal growth, enzyme stability, and nutrient uptake. | Keeping the pH within this range can increase the production period and CPC yield significantly. researchgate.net |
| Feeding Strategy | Fed-batch with controlled glucose feeding | Prevents substrate inhibition, extends the production phase, and enhances overall yield. | A two-step fed-batch feeding of glucose can lead to over 1000% improvement in productivity compared to a typical batch mode. researchgate.net |
Metabolic and Chemical Degradation Pathways of Desacetylcephalothin
Enzymatic Hydrolysis and In Vivo Metabolism
The primary route for the formation of desacetylcephalothin is the enzymatic deacetylation of cephalothin (B1668815), a process that occurs extensively within biological systems.
Cephalothin undergoes significant metabolic transformation in the body, with deacetylation being a principal pathway nih.govjst.go.jpnih.govpagepress.org. This process involves the enzymatic removal of the acetoxy group located at the C-3 position of the cephalosporin (B10832234) nucleus, yielding this compound smolecule.com. This metabolic conversion is often viewed as a detoxification mechanism, as this compound generally exhibits reduced antimicrobial activity compared to its parent compound, cephalothin nih.govpagepress.org. Studies have indicated that this deacetylation is a widespread metabolic fate applicable to other acetylated cephalosporins as well nih.gov.
Esterases are the key enzymes responsible for the hydrolytic cleavage of the ester bond in cephalothin, leading to the formation of this compound nih.govjst.go.jpnih.govnih.gov. In vitro studies utilizing microsomal S9 fractions from rabbit kidney have demonstrated that these fractions, rich in esterase activity, can effectively desacetylate cephalothin. The inhibition of this enzymatic activity by aminocarb, an esterase inhibitor, further supports the role of esterases in this metabolic conversion nih.gov. Furthermore, specific esterases, such as EstU1 and EstSTR1 identified from metagenomic libraries, have been shown to hydrolyze cephalothin, forming acyl-enzyme intermediates, highlighting the crucial role of these enzymes in the metabolism of cephalosporins d-nb.info.
Following its formation, this compound can undergo further degradation. Hydrolysis and lactonization are identified as significant mechanisms smolecule.com. At acidic pH conditions, this compound can readily convert into its lactone form, which alters its stability and biological activity smolecule.com. While direct downstream metabolites of this compound are less extensively detailed, the general degradation pathways of cephalosporins suggest that cephalosporoate intermediates can form, particularly during beta-lactamase-catalyzed hydrolysis. These intermediates retain the 3' substituent before undergoing spontaneous elimination of this group acs.orgresearchgate.netresearchgate.netnih.govdatapdf.com. Thienyl-acetylglycine has also been identified as a metabolite of cephalothin, potentially arising from hydrolysis at the side chain jst.go.jpnih.gov.
Non-Enzymatic and Chemical Degradation Mechanisms
Beyond enzymatic breakdown, this compound is also susceptible to chemical degradation, primarily through hydrolysis, which is influenced by environmental factors such as pH and temperature.
This compound degrades through hydrolysis and lactonization smolecule.com. The initial step in the formation of this compound from cephalothin is the hydrolysis of the acetoxy group at the C-3 position smolecule.com. Subsequently, this compound itself can undergo further hydrolysis. The stability of cephalosporins, including this compound, is significantly affected by factors such as pH, temperature, and the presence of buffer species researchgate.netnih.govnih.govresearchgate.netukim.mkoup.comcapes.gov.brresearchgate.netresearchgate.netasm.org. Research indicates that the acetyl groups on 3-acetoxymethylcephalosporins are hydrolyzed approximately eight times faster than their beta-lactam moieties, leading to the formation of deacetyl intermediates that are then rapidly converted into lactones nih.gov.
The rate of degradation for cephalosporins is highly dependent on the pH of the surrounding medium nih.govnih.govresearchgate.netukim.mkoup.comcapes.gov.br. Studies on various cephalosporin derivatives have revealed pH-rate profiles characterized by degradation minima at specific pH values, for instance, pH 6.05 for one derivative nih.gov. Generally, cephalosporins exhibit increased degradation rates in both acidic and alkaline conditions due to catalysis by hydrogen (H+) and hydroxide (B78521) (OH-) ions nih.govnih.govresearchgate.netukim.mkcapes.gov.br. For example, cephalexin (B21000) demonstrates greater susceptibility to hydroxide-ion catalyzed degradation compared to acid-catalyzed degradation oup.com. While specific pH-rate profiles for this compound are not extensively documented, its structural similarity to other cephalosporins suggests a similar pH-dependent degradation pattern, particularly the propensity to form lactones under acidic conditions smolecule.com.
Data Tables
Advanced Analytical Methodologies for Desacetylcephalothin Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation of Desacetylcephalothin from its parent compound, Cephalothin (B1668815), and other related substances or impurities. The choice of method depends on the specific analytical goal, from quantitative analysis to purity assessment.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and peak shape.
Method Development: A typical reversed-phase HPLC (RP-HPLC) method is employed for the analysis of cephalosporins and their metabolites. The selection of a suitable stationary phase, such as a C18 column, is crucial for retaining the polar nature of this compound. The mobile phase composition is optimized to achieve the desired separation, often consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of ionizable compounds like this compound. Gradient elution is often preferred to ensure the separation of compounds with a wider range of polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 254 nm for the cephalosporin (B10832234) core structure.
Method Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Illustrative HPLC Method Validation Data for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by PDA detector |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Defined concentration interval | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. These characteristics make it an ideal platform for metabolomics studies, which involve the comprehensive analysis of metabolites in biological systems. researchgate.netfrontiersin.org
In the context of this compound, UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS), particularly with quadrupole time-of-flight (Q-TOF) analyzers, is a powerful tool for metabolic profiling. researchgate.net This approach allows for the simultaneous detection and identification of the parent drug, its metabolites, and other endogenous compounds in complex biological matrices like plasma, urine, and tissue extracts. The enhanced separation efficiency of UPLC minimizes ion suppression effects in the mass spectrometer, leading to more accurate quantification and a broader coverage of the metabolome. researchgate.net Untargeted metabolomics workflows utilizing UPLC-Q-TOF-MS can reveal unexpected metabolic pathways and biomarkers associated with drug administration. frontiersin.org
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative analysis of pharmaceuticals. nih.gov It is particularly useful for preliminary screening, purity assessment, and monitoring the progress of chemical reactions. For this compound, TLC can be used to separate it from Cephalothin and potential degradation products. nih.gov
The separation is achieved on a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the solvent system is critical for achieving good separation. researchgate.net After development, the separated spots are visualized, often under UV light at 254 nm, where the compounds may appear as dark spots on a fluorescent background. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system. turi.org By comparing the Rf value of a sample spot to that of a reference standard, the presence of this compound can be confirmed. TLC is also valuable for assessing the purity of a sample by detecting the presence of any additional spots. nih.gov
Illustrative Rf Values for Cephalothin and this compound in Different Solvent Systems
| Compound | Solvent System A (e.g., Ethyl Acetate:Methanol:Water) | Solvent System B (e.g., Chloroform:Methanol:Acetic Acid) |
|---|---|---|
| Cephalothin | 0.65 | 0.75 |
| This compound | 0.45 | 0.55 |
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical properties. When combined with chromatographic separation (hyphenated techniques), they offer powerful tools for both qualitative and quantitative analysis.
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC or UPLC, it provides highly selective and sensitive detection. Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by providing information on the fragmentation pattern of the molecule. icm.edu.pl
In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). uab.edu The resulting fragment ions are then analyzed in the second mass analyzer, producing a characteristic product ion spectrum. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its identity. researchgate.net Common fragmentation pathways for cephalosporins involve the cleavage of the β-lactam ring and the loss of side chains. icm.edu.pl
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
|---|---|---|
| 355.06 | 313.05 | Loss of C₂H₂O (ketene) from the acetyl group |
| 355.06 | 212.03 | Cleavage of the β-lactam ring |
| 355.06 | 154.02 | Fragment containing the dihydrothiazine ring |
| 355.06 | 99.01 | Thiophene-2-acetyl side chain fragment |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ubc.ca ¹H-NMR spectroscopy provides detailed information about the chemical environment of each proton in the this compound molecule.
The ¹H-NMR spectrum of this compound would show distinct signals for each of the non-equivalent protons. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic environment of the proton. The integration of the signal provides the relative number of protons giving rise to the signal. The splitting pattern (multiplicity) of a signal, which is due to spin-spin coupling with neighboring protons, provides information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), gives further insight into the dihedral angle between the coupled protons. By analyzing the chemical shifts, integrations, and coupling patterns, the complete structure of this compound can be assigned and confirmed. nih.gov
Hypothetical ¹H-NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~5.5 | d | ~5 |
| H-7 | ~5.8 | dd | ~5, ~8 |
| CH₂ (acetoxymethyl) | ~4.9 | s | - |
| CH₂ (thiophene) | ~3.8 | s | - |
| H (thiophene ring) | ~6.9 - 7.4 | m | - |
| NH | ~9.2 | d | ~8 |
Hyphenated LC-MS and LC-NMR for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as biological fluids and degradation mixtures, necessitates advanced analytical techniques that provide both high separation efficiency and definitive structural identification. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), are powerful tools for the characterization and quantification of this cephalosporin metabolite.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. nih.govconductscience.com The coupling of liquid chromatography's separation capabilities with the high sensitivity and specificity of mass spectrometry allows for the reliable quantification of the compound even at low concentrations in intricate biological samples. nih.govconductscience.com In a typical LC-MS setup, a reversed-phase HPLC system is used to separate this compound from its parent compound, Cephalothin, and other potential metabolites or interfering substances. conductscience.comresearchgate.net The eluent from the HPLC column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing definitive identification and quantification. nih.gov This methodology is crucial for pharmacokinetic investigations, allowing researchers to track the metabolic fate of Cephalothin. conductscience.comresearchgate.net For instance, LC-MS has been successfully employed to quantify this compound in serum, demonstrating the method's applicability in clinical and research settings. conductscience.com
While LC-MS provides excellent sensitivity and molecular weight information, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers unparalleled capabilities for unambiguous structure elucidation of metabolites directly within a complex mixture. Although specific applications of LC-NMR for this compound are not extensively detailed in the provided literature, the technique's general utility is well-established for identifying degradation products and metabolites of pharmaceuticals. In an LC-NMR setup, the HPLC system is connected to an NMR spectrometer. As compounds elute from the column, they pass through a flow cell within the NMR magnet, allowing for the acquisition of proton or other relevant NMR spectra. This provides detailed structural information, confirming the identity of this compound or identifying unknown related substances by analyzing chemical shifts and coupling constants. This is particularly valuable when studying the degradation pathways of Cephalothin, where multiple closely related products might be formed.
The combination of these hyphenated techniques offers a comprehensive approach to analyzing this compound. LC-MS can be used for initial screening and quantification due to its high throughput and sensitivity, while LC-NMR can be employed for the definitive structural confirmation of the metabolite and any associated impurities or degradation products.
Table 1: Exemplary LC-MS Parameters for Cephalosporin Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile-methanol and 0.01 M sodium acetate buffer |
| Detection | Mass Spectrometry (MS) |
| Application | Quantification of Cephalothin and this compound in serum and other biological fluids |
UV/Vis Spectroscopy for Detection and Quantification
Ultraviolet/Visible (UV/Vis) spectroscopy is a widely utilized analytical technique for the detection and quantification of this compound, often coupled with High-Performance Liquid Chromatography (HPLC). dokumen.pub The principle behind this method lies in the ability of the this compound molecule to absorb light in the UV region of the electromagnetic spectrum due to its specific chemical structure, particularly the conjugated systems within the cephalosporin nucleus. dokumen.pubasm.org
When used in conjunction with HPLC, a UV/Vis detector is placed in line after the chromatographic column. As the separated components of the sample mixture, including this compound, elute from the column, they pass through a flow cell in the detector. A beam of UV light is passed through the cell, and the amount of light absorbed at a specific wavelength is measured. The absorbance is directly proportional to the concentration of the compound in the eluent, according to the Beer-Lambert law. This allows for the quantification of this compound. dokumen.pub
The selection of the monitoring wavelength is critical for achieving optimal sensitivity and selectivity. For the analysis of this compound and its parent drug Cephalothin, detection wavelengths are typically set in the range of 237 nm to 254 nm. dokumen.pub For example, one method for investigating the pharmacokinetics of Cephalothin and this compound utilized an octadecylsilane column with detection at 237 nm. dokumen.pub Another similar method employed detection at 254 nm. dokumen.pub The choice of wavelength can be optimized to maximize the signal for this compound while minimizing interference from other components in the sample matrix. The high sensitivity of this method allows for the measurement of serum concentrations as low as 1.0 µg/ml. conductscience.com
UV/Vis spectroscopy, particularly when coupled with the powerful separation capabilities of HPLC, provides a robust, reliable, and widely accessible method for the routine analysis and quantification of this compound in various samples. researchgate.netresearchgate.net
Table 2: HPLC-UV/Vis Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Octadecylsilane | Octadecylsilane |
| Mobile Phase | 0.01 M Sodium Acetate Buffer (pH 3.8) / Methanol (65:35) | 1% Acetic Acid / Methanol (60:40) |
| Flow Rate | 1.0 ml/min | 2.5 ml/min |
| Detection Wavelength | 237 nm | 254 nm |
| Reference | dokumen.pub | dokumen.pub |
Synthetic and Chemoenzymatic Approaches for Desacetylcephalothin and Its Derivatives
Total Chemical Synthesis Pathways for Cephalosporanic Acid Derivatives
The total synthesis of cephalosporin (B10832234) compounds, including cephalosporin C, represents a landmark achievement in organic chemistry. ias.ac.ind-nb.info These complex, multi-step pathways established the foundational chemical principles for constructing the cephem nucleus, the core bicyclic structure of cephalosporins. d-nb.infosynarchive.com Early synthetic routes were challenging, requiring intricate strategies to correctly establish the stereochemistry and functional groups of the molecule. ias.ac.inyoutube.com These pathways often culminate in the formation of key intermediates that can be chemically modified to produce a variety of cephalosporin antibiotics.
A crucial step in some total synthesis routes for cephalosporin derivatives is the conversion of desacetylcephalothin lactone into the biologically relevant this compound. acs.orgacs.org This transformation constitutes the final link in completing the synthesis of cephalosporins via the lactone intermediate pathway. acs.org The process involves the careful hydrolysis of the lactone ring. acs.org Research has demonstrated that this conversion can be achieved under specific buffered conditions or with dilute alkali, though yields are often modest, ranging from 10-20%. acs.orgacs.org The this compound product is typically isolated and verified after subsequent esterification and acetylation to form the cephalothin (B1668815) methyl ester. acs.org
| Reagents/Conditions | Temperature | Reported Yield | Reference |
|---|---|---|---|
| Phosphate and Borate Buffers (pH 6-9) | 100°C | 10-20% | acs.org |
| Borate and Carbonate Buffers (pH 9-10.8) | 25°C | 10-20% | acs.org |
| 0.01 N Potassium Hydroxide (B78521) (KOH) | 25°C | 10-20% | acs.org |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional organic chemistry, offering efficient and environmentally sustainable routes for producing pharmaceutical compounds. rjraap.comnih.gov These strategies are particularly valuable in antibiotic production for their high selectivity and ability to function under mild reaction conditions, which helps preserve the sensitive β-lactam core. nih.govuni-graz.at
In the industrial production of semi-synthetic cephalosporins, the enzymatic deacetylation of cephalosporin C is a key step. This reaction is catalyzed by cephalosporin C deacetylase (a type of acetylesterase), which specifically removes the acetyl group at the C-3 position to yield deacetylcephalosporin C. ebi.ac.ukresearchgate.net This biocatalytic process is a cornerstone of "green" chemistry routes in the pharmaceutical industry, replacing harsher chemical methods. nih.gov The enzyme, a member of the carbohydrate esterase 7 family, utilizes a Ser-His-Asp catalytic triad (B1167595) to perform the hydrolysis. ebi.ac.uk For industrial applications, these enzymes are often immobilized in packed-bed bioreactors, allowing for continuous processing. nih.govresearchgate.net Operating these columns at controlled temperatures, such as 10°C, helps to maintain column efficiency and prolong the enzyme's operational life. nih.gov
| Enzyme Name | Enzyme Commission (EC) Number | Function | Industrial Significance | Reference |
|---|---|---|---|---|
| Cephalosporin C deacetylase | 3.1.1.41 | Removes the acetyl group from cephalosporin C. | Key biocatalyst for producing intermediates for semi-synthetic cephalosporins. | ebi.ac.uk |
| Acetyl Xylan Esterase (AXE) | N/A | Exhibits cephalosporin C deacetylase activity. | Potential application in chemoenzymatic deacetylation processes. | researchgate.net |
| Immobilized Esterase | N/A | Catalyzes continuous deacetylation of cephalosporins in packed beds. | Enables efficient, continuous manufacturing processes with improved stability. | nih.gov |
Biocatalysis provides powerful tools for synthesizing novel analogs and derivatives of this compound by enabling highly specific chemical transformations that are difficult to achieve with conventional chemistry. semanticscholar.orgmdpi.com Enzymes such as lipases, ketoreductases, and transaminases can be used to introduce or modify functional groups on the cephalosporin scaffold or its precursors with high regio- and stereoselectivity. nih.govmdpi.com For example, biocatalytic methods can be employed to generate chiral side-chain precursors that are later attached to the 7-amino position of the cephem nucleus. While specific examples focusing solely on this compound are specialized, the principles of biocatalytic synthesis are widely applied in the broader field of β-lactam antibiotic development to create libraries of new compounds for screening and development. uni-graz.atpolimi.it
This compound as a Synthetic Intermediate for Novel Antibiotic Scaffolds and Hybrid Molecules
This compound is a valuable and versatile synthetic intermediate for the creation of novel antibiotic structures designed to overcome microbial resistance. semanticscholar.org Its core structure can be chemically modified to produce new cephalosporin derivatives or used as a scaffold to build entirely new classes of drugs, such as hybrid antibiotics. nih.gov A hybrid antibiotic incorporates two or more pharmacophores from different drug classes into a single molecule, with the goal of achieving dual modes of action or overcoming specific resistance mechanisms. semanticscholar.orgnih.gov
One early example from 1986 involved linking this compound to a chloroalanyl dipeptide. semanticscholar.orgresearchgate.net This hybrid molecule was designed to inhibit alanine (B10760859) racemase and showed activity against E. coli. semanticscholar.orgresearchgate.net More recently, the hybrid molecule NB2001 was developed by fusing this compound with triclosan (B1682465), a known antimicrobial agent. This construct demonstrated potent, broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria. nih.gov These examples highlight the utility of this compound as a foundational building block for developing innovative antibacterial agents.
| Hybrid Molecule | Constituent Pharmacophores | Reported Target/Activity | Reference |
|---|---|---|---|
| Hybrid 2 (1986) | This compound + Chloroalanyl dipeptide | Inhibition of alanine racemase; active against E. coli. | semanticscholar.orgresearchgate.net |
| NB2001 | This compound + Triclosan | Potent broad-spectrum bacteriostatic activity. | nih.gov |
Role in Beta Lactamase Interactions and Antimicrobial Resistance Mechanisms
Desacetylcephalothin as a Substrate for Beta-Lactamases
This compound, characterized by the absence of an acetyl group at the C-3' position compared to cephalothin (B1668815), is recognized as a substrate for certain bacterial beta-lactamases. This interaction highlights how structural modifications to cephalosporins can influence their susceptibility to enzymatic degradation.
Hydrolysis by Specific Beta-Lactamase Classes and Enzymes
Research has identified this compound as a substrate for specific beta-lactamases. Notably, it has been shown to be hydrolyzed by the TEM-2 beta-lactamase , an enzyme commonly found in Gram-negative bacteria, particularly those carrying resistance plasmids nih.gov. The hydrolysis by TEM-2 beta-lactamase results in the release of fragments from the this compound molecule, leading to its inactivation nih.gov.
Beyond TEM-2, other classes of beta-lactamases are known to hydrolyze cephalosporins in general, suggesting potential interactions with this compound as well. These include:
Class A beta-lactamases (e.g., TEM-1, SHV-1): These enzymes are prevalent and hydrolyze penicillins and early cephalosporins mdpi.comnih.govcaister.comjcmid.id.
Class C beta-lactamases (e.g., AmpC): These cephalosporinases are known to hydrolyze a broad range of cephalosporins, including extended-spectrum ones, and are often resistant to inhibition by early beta-lactamase inhibitors msdmanuals.comacs.orgnih.gov.
Class D beta-lactamases (e.g., OXA): While primarily hydrolyzing penicillins, certain OXA variants can also degrade cephalosporins wikipedia.orgmsdmanuals.comacs.org.
Class B Metallo-beta-lactamases (MBLs): These zinc-dependent enzymes exhibit broad substrate specificity, capable of hydrolyzing penicillins, cephalosporins, and carbapenems msdmanuals.comd-nb.infomdpi.comnih.govfrontiersin.org.
While direct kinetic data for this compound hydrolysis by all these classes may be limited in the available literature, its structural similarity to cephalothin, which is a known substrate for many beta-lactamases nih.govnih.govnasjournal.org.ngasm.orgresearchgate.netnih.gov, indicates its susceptibility to enzymatic inactivation.
Table 1: General Susceptibility of Cephalosporins to Beta-Lactamase Classes
| Beta-Lactamase Class | Representative Enzymes | General Substrate Spectrum (including Cephalosporins) | Notes on Cephalosporin (B10832234) Interaction |
| A | TEM, SHV, CTX-M | Penicillins, early cephalosporins | Hydrolyze a range of cephalosporins; ESBL variants target extended-spectrum cephalosporins. mdpi.comnih.govcaister.comjcmid.id |
| B (MBLs) | NDM, VIM, IMP | Penicillins, cephalosporins, carbapenems | Broad-spectrum hydrolysis, zinc-dependent. msdmanuals.comd-nb.infomdpi.comnih.govfrontiersin.org |
| C | AmpC, CMY | Penicillins, most cephalosporins (except cefepime), cephamycins | Broad cephalosporin hydrolysis, generally not inhibited by clavulanic acid. msdmanuals.comacs.orgnih.gov |
| D | OXA | Penicillins, some cephalosporins, carbapenems (certain variants) | Variable activity against cephalosporins; some are carbapenemases. wikipedia.orgmsdmanuals.comacs.org |
Consequences of Beta-Lactamase Activity on the Cephalosporin Scaffold
The enzymatic activity of beta-lactamases on cephalosporins involves the nucleophilic attack on the carbonyl carbon of the beta-lactam ring, leading to its opening wikipedia.orgmdpi.comnih.gov. For cephalothin, the presence of the 3-acetoxymethyl group acts as a leaving group, which can be cleaved during the hydrolysis process, resulting in the formation of this compound msdvetmanual.comuobasrah.edu.iq. This deacetylation is a direct consequence of the beta-lactamase's action on the cephalosporin structure, transforming the parent antibiotic into a less active or inactive derivative msdvetmanual.comontosight.ai. The hydrolysis can also lead to the formation of an exocyclic methylene (B1212753) group at the C-3 position of the cephem ring nih.gov.
Implications of Desacetylation in Bacterial Resistance Mechanisms
The formation of this compound through enzymatic hydrolysis by bacterial beta-lactamases is a significant factor in bacterial resistance. This process represents a direct inactivation of the antibiotic, preventing it from reaching and interacting with its cellular target, the penicillin-binding proteins (PBPs) nih.govnih.govmdpi.comnih.gov.
Structure-Activity Relationships in Beta-Lactamase Substrates
The susceptibility of cephalosporins to beta-lactamase hydrolysis is heavily influenced by their chemical structure, particularly the substituents at the C-3 and C-7 positions of the cephem nucleus nih.govnih.govmsdvetmanual.com. The 3-acetoxymethyl group present in cephalothin is known to be a good leaving group that facilitates hydrolysis by beta-lactamases uobasrah.edu.iq. Consequently, this compound, lacking this acetyl group, might exhibit altered susceptibility profiles compared to its parent compound, although the core beta-lactam ring remains the primary target for enzymatic attack. The presence of a 7-alpha-methoxy group, for instance, has been shown to confer increased stability against certain beta-lactamases nih.govmsdvetmanual.com. Understanding these structure-activity relationships (SAR) is crucial for designing new beta-lactam antibiotics or inhibitors that can evade enzymatic inactivation.
This compound in Hybrid Antibiotic Development
The structural characteristics of this compound and its interaction with beta-lactamases have also informed the design of hybrid antibiotics aimed at overcoming resistance mechanisms. These hybrids combine different pharmacophores to achieve enhanced efficacy or novel mechanisms of action.
This compound has been incorporated into several hybrid antibiotic constructs:
NB2001: This hybrid antibiotic consists of this compound fused with triclosan (B1682465), a chlorinated phenolic compound. NB2001 demonstrated broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria, with its action attributed to the in vivo release of triclosan researchgate.netnih.govresearchgate.netijpsjournal.com.
Hybrid 2: Another example involves linking this compound to the alanine (B10760859) racemase inhibitor chloroalanyl dipeptide researchgate.netnih.gov. This strategy aims to combine the antibacterial effects of a cephalosporin derivative with the inhibition of a key enzyme in bacterial cell wall synthesis.
These hybrid approaches leverage the known interactions of this compound with bacterial systems and beta-lactamases to create more potent or multifaceted antimicrobial agents.
Table 2: Hybrid Antibiotics Incorporating this compound
| Hybrid Name | Components | Reported Activity/Mechanism |
| NB2001 | This compound + Triclosan | Broad-spectrum bacteriostatic activity; action derived from in vivo release of triclosan. researchgate.netnih.govresearchgate.netijpsjournal.com |
| Hybrid 2 | This compound + Chloroalanyl dipeptide (alanine racemase inhibitor) | Combines cephalosporin derivative with inhibition of a key cell wall synthesis enzyme. researchgate.netnih.gov |
| Ro 23-9424 | Desacetylcefotaxime + Fleroxacin | Cephalosporin-fluoroquinolone ester hybrid prodrug; exhibits broad-spectrum antibacterial activity by releasing both components. (Note: This hybrid uses desacetylcefotaxime, a related cephalosporin derivative.) researchgate.netnih.govasm.org |
This compound serves as a crucial molecule in understanding the complex interplay between cephalosporin antibiotics and bacterial beta-lactamases. Its susceptibility to hydrolysis by enzymes like TEM-2 highlights the direct impact of enzymatic inactivation on antibiotic efficacy. The deacetylation process, a consequence of beta-lactamase activity on cephalothin, leads to less active derivatives, contributing to antimicrobial resistance. Furthermore, the incorporation of this compound into novel hybrid antibiotic designs underscores its potential in developing next-generation therapeutics to combat the persistent challenge of bacterial resistance.
Future Research Directions
Elucidation of Novel Enzymatic Pathways for Desacetylcephalothin Biotransformations
The biotransformation of cephalosporins is a cornerstone of antibiotic production and modification. nih.govyoutube.comyoutube.com While the conversion of cephalosporin (B10832234) C to its derivatives is well-studied, the exploration of novel enzymatic pathways specifically for this compound biotransformations remains a promising frontier. Research in this area will likely focus on discovering and characterizing new enzymes capable of performing specific chemical modifications on the this compound core.
Key research objectives include:
Discovery of Novel Esterases and Acylases: Identifying and isolating new microbial enzymes with unique substrate specificities for the hydroxyl group of this compound. This could lead to biocatalysts that can introduce novel side chains, altering the compound's activity spectrum.
Exploring Oxidoreductases: Investigating enzymes such as hydroxylases and oxidases that can modify the dihydrothiazine ring or other positions on the scaffold. Such modifications could lead to derivatives with entirely new pharmacological properties. nih.gov
Genome Mining and Metagenomics: Employing advanced bioinformatics to mine microbial genomes and metagenomic libraries for gene clusters that encode enzymes involved in secondary metabolite biosynthesis. nih.govresearchgate.net This approach could uncover previously unknown enzymatic reactions applicable to this compound.
By elucidating these novel pathways, researchers can create a toolbox of biocatalysts for generating a diverse library of this compound derivatives for further screening and development.
| Enzyme Class | Potential Reaction on this compound | Research Goal |
| Novel Esterases/Acylases | Addition of new acyl groups at the C-3' position | Generate derivatives with altered pharmacokinetic profiles. |
| Hydroxylases (e.g., P450) | Introduction of hydroxyl groups on the core structure | Create new points for further chemical derivatization. |
| Glycosyltransferases | Attachment of sugar moieties | Improve solubility and modify biological activity. |
| Methyltransferases | Addition of methyl groups to specific sites | Fine-tune binding affinity to target proteins. |
Advanced Biocatalytic Engineering for Sustainable this compound Production and Derivatization
The chemical synthesis of antibiotic derivatives often involves harsh conditions, toxic reagents, and multiple protection-deprotection steps, leading to significant environmental waste. atomfair.com Advanced biocatalytic engineering offers a green and sustainable alternative for both the production and derivatization of this compound. rsc.orgmdpi.com This field leverages protein engineering to create tailored enzymes with enhanced performance for industrial applications. nih.govresearchgate.net
Future research will concentrate on several key areas:
Enzyme Immobilization: Developing robust methods for immobilizing enzymes involved in this compound synthesis. Immobilization enhances enzyme stability, allows for continuous processing, and simplifies catalyst recovery and reuse, thereby reducing costs.
Directed Evolution and Rational Design: Using techniques like directed evolution to improve the catalytic efficiency, stability, and substrate specificity of enzymes that act on this compound. researchgate.net For instance, engineering a cephalosporin acylase to efficiently add a novel side chain could lead to a cost-effective route for a new semisynthetic antibiotic. nih.gov
These advancements aim to create economically viable and environmentally friendly processes for manufacturing new and existing drugs based on the this compound structure. researchgate.net
| Engineering Strategy | Objective | Expected Outcome for this compound |
| Directed Evolution | Enhance enzyme activity and specificity. | Creation of highly efficient biocatalysts for specific derivatizations. |
| Rational Protein Design | Modify active site for novel substrates. | Engineering enzymes to accept this compound for non-natural reactions. |
| Enzyme Cascade Assembly | Integrate multiple enzymatic steps into a single process. | Sustainable one-pot synthesis of complex derivatives from this compound. |
Comprehensive Systems Biology Approaches for Pathway Optimization and Flux Analysis
The production of cephalosporin precursors in microbial hosts is a complex process governed by intricate metabolic networks. Systems biology provides a holistic view of these networks, enabling researchers to optimize them for enhanced production of target molecules like this compound. biorxiv.orgnih.gov
Future research will apply these comprehensive approaches to:
Metabolic Flux Analysis (MFA): Utilizing techniques like 13C-labeling to quantify the flow of metabolites through the central carbon metabolism and into the cephalosporin biosynthesis pathway. wikipedia.org MFA can identify metabolic bottlenecks that limit the supply of precursors for this compound production. nih.gov For example, analysis might reveal limitations in the supply of α-aminoadipic acid, a key precursor. nih.gov
Transcriptomics and Proteomics: Analyzing the global gene expression and protein levels in production strains under different conditions. This data can reveal regulatory networks and identify genes or proteins whose upregulation or downregulation could enhance the metabolic flux towards this compound. researchgate.net
In Silico Metabolic Modeling: Developing genome-scale metabolic models of production organisms like Acremonium chrysogenum or engineered Streptomyces clavuligerus. nih.govgoogle.com These models can be used to simulate the effects of genetic modifications and predict strategies for redirecting metabolic flux to maximize the yield of this compound or its immediate precursors.
By integrating these "omics" data, a more complete understanding of the cellular processes can be achieved, guiding precise metabolic engineering strategies for pathway optimization.
Investigating Structural Basis of Enzyme-Substrate Interactions for Resistance Mitigation Strategies
The primary mechanism of bacterial resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. nih.govnih.gov A fundamental understanding of the structural interactions between these enzymes and cephalosporin substrates is crucial for designing new derivatives that can evade resistance.
Future research directions in this area include:
High-Resolution Crystallography: Obtaining crystal structures of various β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) like CTX-M variants, in complex with this compound or its derivatives. iucr.orgresearchgate.net These structures can reveal the precise atomic interactions in the enzyme's active site that are responsible for substrate recognition and catalysis.
Computational Modeling and Simulation: Using molecular dynamics simulations to study the dynamic behavior of this compound within the β-lactamase active site. This can help identify key amino acid residues that are critical for binding and hydrolysis. researchgate.net For example, residues in the omega loop are known to be important for accommodating cephalosporin substrates. nih.govnih.gov
Structure-Guided Drug Design: Leveraging the detailed structural information to design modifications to the this compound scaffold. The goal is to create derivatives that are poor substrates for β-lactamases, either by introducing steric hindrance that prevents proper binding or by altering electronic properties to slow down hydrolysis, thus restoring antibacterial efficacy. nih.gov
This line of investigation is essential for staying ahead of evolving bacterial resistance and ensuring the long-term viability of cephalosporin-based therapies.
| Research Technique | Focus Area | Application to Resistance Mitigation |
| X-ray Crystallography | Static structure of enzyme-substrate complex. | Reveals key binding interactions between β-lactamase and this compound. iucr.org |
| Molecular Dynamics | Dynamic behavior of substrate in the active site. | Simulates the process of hydrolysis and identifies transient interactions. |
| Mutagenesis Studies | Role of specific active site residues. | Confirms the function of key amino acids in catalysis and substrate specificity. researchgate.net |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting desacetylcephalothin in biological fluids, and how do their sensitivities compare?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) for its sensitivity (detection limit: ~0.1 µg/mL) and specificity, particularly in human plasma and cerebrospinal fluid . For preliminary screening, paper chromatography can separate this compound from cephalothin in urine and synovial fluid, but requires protein-bound antibiotic release via dimethylformamide dilution . Validate methods using spiked samples and compare recovery rates (e.g., 85–95% for HPLC vs. 70–80% for paper chromatography) .
Q. How should researchers design experiments to study this compound’s pharmacokinetics in preclinical models?
- Methodological Guidance :
- Animal Models : Use species with metabolic pathways analogous to humans (e.g., dogs, as in prior studies) .
- Sampling : Collect serial blood/fluid samples at timed intervals post-administration.
- Controls : Include cephalothin administration groups to compare metabolic conversion rates.
- Data Collection : Measure plasma protein binding using equilibrium dialysis to assess bioavailability .
Q. What are common challenges in preparing biological samples for this compound analysis, and how can they be mitigated?
- Methodological Guidance :
- Protein Interference : Dilute plasma/synovial fluid with dimethylformamide (1:1 ratio) to dissociate protein-bound analytes .
- Matrix Effects : Use internal standards (e.g., deuterated analogs) in HPLC to normalize signal variability .
- Stability : Store samples at –80°C to prevent degradation, and validate stability under freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions to resolve this compound from co-eluting metabolites?
- Methodological Guidance :
- Mobile Phase : Test buffered acetonitrile (pH 3.0–5.0) to improve peak separation in reversed-phase HPLC .
- Column Selection : Use C18 columns with 3-µm particle size for higher resolution.
- Detection : Pair UV detection (λ = 254 nm) with mass spectrometry for confirmatory analysis .
- Validation : Assess linearity (R² > 0.99), precision (CV < 5%), and limit of quantification (LOQ) .
Q. How should contradictory data between paper chromatography and HPLC results be analyzed?
- Methodological Guidance :
- Source Identification : Check for matrix interference in paper chromatography (e.g., incomplete protein removal) .
- Cross-Validation : Reanalyze discrepant samples using both methods and perform regression analysis (e.g., correlation coefficient r = 0.79 in dogs for HPLC vs. paper chromatography) .
- Statistical Testing : Apply Bland-Altman plots to assess agreement between techniques .
Q. What strategies are effective for formulating hypotheses about this compound’s enzymatic stability in novel environments?
- Methodological Guidance :
- Literature Synthesis : Review hydrolytic pathways of β-lactam antibiotics to identify potential degradation triggers .
- Experimental Probes : Design pH/temperature stability studies (e.g., 25–37°C, pH 2–9) and monitor degradation via HPLC .
- Hypothesis Testing : Use Arrhenius plots to predict shelf-life and compare with experimental data .
Q. Which statistical approaches are most robust for analyzing pharmacokinetic data variability in this compound studies?
- Methodological Guidance :
- Non-Compartmental Analysis : Calculate AUC, Cmax, and t1/2 using trapezoidal rule .
- Population PK Modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for intersubject variability .
- Outlier Handling : Use Cook’s distance to identify influential data points in small sample sizes .
Q. How can reproducibility be ensured in this compound studies across laboratories?
- Methodological Guidance :
- Protocol Standardization : Detail centrifugation speeds, extraction solvents, and instrument calibration in methods .
- Interlaboratory Trials : Share blinded samples to assess reproducibility (e.g., ±15% acceptable variance for HPLC) .
- Data Transparency : Publish raw chromatograms and processing parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
